molecular formula C11H20N4O2S B3376088 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine CAS No. 1171839-28-3

1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No.: B3376088
CAS No.: 1171839-28-3
M. Wt: 272.37 g/mol
InChI Key: DMJJEXWUKQILOC-UHFFFAOYSA-N
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Description

1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine (molecular formula: C₁₁H₂₀N₄O₂S, molecular weight: 272.37 g/mol) is a sulfonamide derivative featuring a piperazine core linked to a substituted pyrazole moiety. This compound is characterized by a 1-ethyl-3,5-dimethylpyrazole group sulfonylated at the 4-position, attached to the piperazine ring . Key identifiers include ChemSpider ID 21266310 and MDL number MFCD09473381.

Properties

IUPAC Name

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2S/c1-4-15-10(3)11(9(2)13-15)18(16,17)14-7-5-12-6-8-14/h12H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJJEXWUKQILOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with piperazine in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target being investigated .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonyl Piperazine/Piperidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Synthetic Yield Applications/Notes References
This compound C₁₁H₂₀N₄O₂S 272.37 Piperazine Ethyl, 3,5-dimethylpyrazole sulfonyl Not reported Potential pharmacological applications
2-((1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methyl)pyrazine C₁₄H₂₀N₆O₂S 336.42 Piperidine 3,5-Dimethylpyrazole sulfonyl, pyrazine 50% Preclinical studies (structure-activity relationships)
[¹¹C]DASA-23 C₁₈H₁₈F₂N₂O₄S₂ 440.47 Piperazine 2,6-Difluorophenyl, 4-methoxyphenyl sulfonyl Not reported PET imaging of PKM2 in glioblastoma
1-(3,4-Dichloro-benzyl)-4-(1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl)piperazine C₁₇H₂₂Cl₂N₄O₂S 433.35 Piperazine 3,4-Dichlorobenzyl, ethyl-methylpyrazole Not reported Antidiabetic research (DPP-4 inhibition)
N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) C₂₆H₃₀N₆O₅S₂ 578.69 Piperazine Benzhydryl, sulfamoyl benzenesulfonamide 65–78% Antiproliferative activity studies

Pharmacological and Functional Comparisons

  • Imaging Agents: [¹¹C]DASA-23 and [¹⁸F]DASA-23 demonstrate the adaptability of sulfonyl piperazines for diagnostic applications, targeting PKM2 in glioblastoma . The target compound’s lack of fluorination limits its utility in imaging but may favor therapeutic use.
  • Enzyme Inhibition : Sulfonyl piperazines with benzhydryl or dichlorobenzyl groups (e.g., 6d , ) exhibit DPP-4 or antiproliferative activity, suggesting the target’s pyrazole group could be optimized for similar targets .
  • Thermal Stability : Melting points for analogs range from 132°C to 230°C (e.g., 6d–l in ), but data for the target compound are lacking. Higher thermal stability correlates with crystalline purity, critical for formulation .

Key Research Findings

  • Synthetic Versatility : The piperazine core allows modular substitution, enabling diverse applications (e.g., PET tracers vs. enzyme inhibitors) .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., -SO₂-) enhance binding to enzymes like DPP-4 .
    • Bulky substituents (e.g., benzhydryl in 6d ) may improve target selectivity but reduce solubility .

Biological Activity

1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H21N3O4S
  • Molecular Weight : 315.39 g/mol
  • IUPAC Name : this compound
  • SMILES : CCn1nc(C)c(S(=O)(=O)N2CCN(CC2)C(=O)C(Cc(cc2)ccc2NC(C)=O))c1C

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those similar to this compound. Research indicates that compounds in this class can inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR .

Case Study :
A series of pyrazole derivatives were tested for their cytotoxic effects against various cancer cell lines. The results demonstrated significant inhibition of cell growth, suggesting that modifications to the pyrazole structure can enhance antitumor activity .

Anti-inflammatory Properties

Pyrazole derivatives have also shown promising anti-inflammatory effects. For instance, studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines like TNF-alpha and nitric oxide in response to lipopolysaccharide (LPS) stimulation .

Research Findings :
In vitro experiments demonstrated that certain pyrazole derivatives significantly reduced inflammation markers in macrophage cell lines. This suggests a potential therapeutic role in treating inflammatory diseases .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have been explored extensively. Compounds similar to this compound exhibit activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis .

Activity Type Mechanism Targeted Pathway
AntitumorEnzyme inhibitionBRAF(V600E), EGFR
Anti-inflammatoryCytokine inhibitionTNF-alpha, NO production
AntibacterialMembrane disruptionBacterial cell integrity

Structure-Activity Relationship (SAR)

The SAR studies of pyrazole derivatives indicate that specific substitutions on the pyrazole ring can significantly influence biological activity. For example, the presence of sulfonyl groups enhances solubility and bioavailability, which are critical for effective drug action .

Q & A

Q. Critical Factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-reaction dilution to avoid side products .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve sulfonylation efficiency .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for pyrazole (δ 1.2–1.4 ppm for ethyl CH₃, δ 2.1–2.3 ppm for methyl groups) and piperazine protons (δ 3.1–3.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the sulfonyl-piperazine region .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C₁₃H₂₁N₄O₂S; [M+H]⁺ = 299.35) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced: How does the molecular structure influence its potential biological activity?

Answer:

  • Piperazine Core : Acts as a flexible scaffold for receptor interactions, mimicking neurotransmitters like serotonin and dopamine .
  • Sulfonyl Group : Enhances metabolic stability and modulates solubility, critical for blood-brain barrier penetration .
  • Pyrazole Substituents : The ethyl and methyl groups influence steric hindrance and electronic effects, affecting binding affinity to targets like tyrosine kinases or GPCRs .

Q. Structural Insights :

  • X-ray Crystallography : Reveals chair conformation of the piperazine ring and planar pyrazole geometry, critical for docking studies .
  • Computational Modeling : DFT calculations predict electron-deficient sulfonyl groups enhance hydrogen bonding with receptor residues .

Advanced: What in vitro models are suitable for evaluating its pharmacological effects?

Answer:

  • Receptor Binding Assays :
    • Radioligand Competition : Test affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors using [³H]-ketanserin or [³H]-spiperone .
    • IC₅₀ Determination : Dose-response curves in HEK293 cells expressing cloned receptors .
  • Enzyme Inhibition :
    • Tyrosinase/Fungal Enzymes : Monitor activity via spectrophotometric assays (e.g., L-DOPA oxidation) .
  • Anticancer Screening :
    • NCI-60 Panel : Evaluate log GI₅₀ values (e.g., -5.87 for leukemia cell lines) .

Advanced: Are there structure-activity relationship (SAR) studies for modifying this compound?

Answer:
SAR studies focus on optimizing substituents for enhanced activity:

  • Pyrazole Modifications :
    • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase anticancer potency (e.g., log GI₅₀ improvement by 0.3–0.5 units) .
    • Bulkier Alkyl Chains : Reduce metabolic clearance but may decrease solubility .
  • Piperazine Modifications :
    • N-Substitution (e.g., acetyl, benzyl) : Alter pharmacokinetics (e.g., t₁/₂ extension) .

Q. Methodology :

  • Parallel Synthesis : Use Ugi or Suzuki-Miyaura reactions to generate analogs .
  • QSAR Models : MLR analysis correlates logP and polar surface area with BBB permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Reactant of Route 2
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1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

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